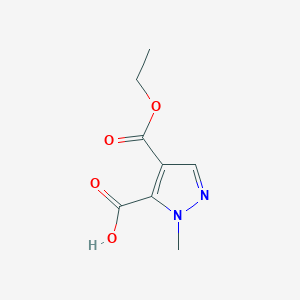

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.: 81303-65-3

Cat. No.: VC2398280

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81303-65-3 |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 4-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-9-10(2)6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | INIPCPYOESSJQP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C)C(=O)O |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)C(=O)O |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a well-defined chemical entity with specific molecular characteristics. The compound has a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol . Its structure is characterized by a pyrazole core, which contains two nitrogen atoms in a five-membered ring system, with additional functional groups attached. The compound can be represented by the SMILES notation: CCOC(=O)C1=C(C(=O)O)N(C)N=C1, providing a condensed representation of its structural arrangement .

Synthesis and Production

Synthetic Pathways

In the documented synthetic process, the formation of isomers presents a significant challenge. In many large-scale preparations, the ratio of undesired to desired isomer can be as high as 70:30, resulting in relatively low isolated yields of approximately 25% for the desired compound . This synthetic challenge has prompted research into improved methods for the selective preparation of the target compound.

Isomer Separation and Purification

Given the challenges with isomer formation during synthesis, separation and purification steps are crucial in the production of high-purity 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The process described in patent documents indicates that after the cyclocondensation reaction, the desired isomer must be separated from the reaction mixture containing approximately 30% of the desired product and 25% of the undesired isomer .

Standard purification techniques such as recrystallization, column chromatography, or other separation methods would be necessary to isolate the pure compound. Commercial suppliers typically provide the compound with a purity of 97% or higher , indicating that effective purification methods have been developed for this purpose.

Applications in Pharmaceutical Research

Role as a Synthetic Building Block

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid serves as an important building block in the preparation of pharmaceutically active compounds . Its structural features make it particularly valuable for constructing more complex molecules with specific biological activities. The compound's functionalities allow for further chemical modifications, enabling the synthesis of derivatives with enhanced properties or targeted biological effects.

Patent literature specifically identifies this compound as a key intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, particularly those targeting the PDE10 enzyme . These inhibitors represent an important class of potential therapeutic agents that have attracted significant research interest in recent years.

Development of PDE10 Inhibitors

One of the most significant applications of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is in the development of PDE10 inhibitors. PDE10 is a phosphodiesterase enzyme that has been implicated in the pathophysiology of certain neurological and psychiatric disorders. Inhibitors of this enzyme are being investigated as potential treatments for psychotic disorders, with a particular focus on schizophrenia .

Research suggests that compounds containing the pyrazole carboxylic acid scaffold may exhibit specific binding interactions with the PDE10 enzyme, making derivatives of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid promising candidates for further development in this therapeutic area. The structural features of this compound can be modified to optimize properties such as binding affinity, selectivity, and pharmacokinetic characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume